molecular formula C11H20O B15260655 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol

Cat. No.: B15260655
M. Wt: 168.28 g/mol
InChI Key: FYLAEGWHVSJYQA-UHFFFAOYSA-N
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Description

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol is a chemical compound with a unique structure that combines a cyclohexane ring with a 3-methylbut-3-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol typically involves the reaction of isobutene (2-methylpropene) with formaldehyde to produce 3-methylbut-3-en-1-ol. This intermediate can then be further reacted with cyclohexanone under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of catalysts to facilitate the reaction between isobutene and formaldehyde. The process may include steps such as isomerization and hydrogenation to ensure the formation of the correct product. Catalysts like poisoned palladium are commonly used to prevent excessive hydrogenation .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce different alcohols .

Scientific Research Applications

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbut-3-en-1-ol: A precursor in the synthesis of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol.

    Prenol: Another related compound with similar structural features.

    Isoprenol: Shares the 3-methylbut-3-en-1-ol moiety.

Uniqueness

This compound is unique due to its combination of a cyclohexane ring with a 3-methylbut-3-en-1-yl side chain. This structure imparts specific chemical and physical properties that make it valuable in various applications .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(3-methylbut-3-enyl)cyclohexan-1-ol

InChI

InChI=1S/C11H20O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h10-12H,1,3-8H2,2H3

InChI Key

FYLAEGWHVSJYQA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1CCCCC1O

Origin of Product

United States

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